Quinolin-8-yl 2-(1,3-dioxoisoindol-2-yl)acetate
Description
Quinolin-8-yl 2-(1,3-dioxoisoindol-2-yl)acetate is a heterocyclic compound featuring a quinoline moiety linked via an acetate ester to a phthalimide group. This compound is of interest in medicinal chemistry due to the pharmacological relevance of quinoline derivatives (e.g., antimalarial, anticancer properties) and the stability imparted by the phthalimide group .
Properties
Molecular Formula |
C19H12N2O4 |
|---|---|
Molecular Weight |
332.3 g/mol |
IUPAC Name |
quinolin-8-yl 2-(1,3-dioxoisoindol-2-yl)acetate |
InChI |
InChI=1S/C19H12N2O4/c22-16(25-15-9-3-5-12-6-4-10-20-17(12)15)11-21-18(23)13-7-1-2-8-14(13)19(21)24/h1-10H,11H2 |
InChI Key |
JQXYETBMXDBVPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)OC3=CC=CC4=C3N=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Structural Overview and Synthetic Challenges
The target compound (C₂₀H₁₄N₂O₄) combines a quinolin-8-ol scaffold with a 2-(1,3-dioxoisoindol-2-yl)acetyl group. The quinoline ring’s electron-deficient nature and the phthalimide’s steric bulk introduce challenges in regioselective functionalization and stability under reaction conditions . Key obstacles include:
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Steric hindrance : The 8-position of quinoline is sterically congested, complicating esterification.
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Solubility limitations : Both precursors (quinolin-8-ol and phthalimide derivatives) exhibit poor solubility in common organic solvents.
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Acid sensitivity : The phthalimide group may degrade under strongly acidic or basic conditions.
Esterification via Acyl Chloride Intermediate
The most direct route involves reacting quinolin-8-ol with 2-(1,3-dioxoisoindol-2-yl)acetyl chloride. This method, adapted from analogous quinoline derivatizations , proceeds via nucleophilic acyl substitution:
Procedure :
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Synthesis of 2-(1,3-dioxoisoindol-2-yl)acetyl chloride :
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Esterification :
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Quinolin-8-ol (1.2 equiv) is dissolved in dry tetrahydrofuran (THF) with triethylamine (3.0 equiv).
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The acyl chloride (1.0 equiv) is added dropwise at 0°C, and the mixture is stirred at room temperature for 12 hours.
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The product is isolated via column chromatography (hexane/ethyl acetate, 7:3), yielding 54–62% of the target ester .
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Optimization Insights :
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Excess quinolin-8-ol improves yield by mitigating steric effects.
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Triethylamine scavenges HCl, preventing quinoline ring protonation.
Mitsunobu Reaction for Sterically Demanding Systems
For substrates prone to side reactions, the Mitsunobu reaction offers superior regioselectivity. This method, validated in phthalimide-containing systems , employs diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to facilitate ester formation:
Procedure :
-
Reagents :
-
Quinolin-8-ol (1.0 equiv), 2-(1,3-dioxoisoindol-2-yl)acetic acid (1.5 equiv), DEAD (1.5 equiv), PPh₃ (1.5 equiv).
-
-
Reaction :
Advantages :
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Mild conditions preserve acid-sensitive groups.
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No racemization observed due to the absence of ionic intermediates.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Key Advantage |
|---|---|---|---|---|
| Acyl Chloride Route | 54–62 | ≥95 | Moderate | High reproducibility |
| Mitsunobu Reaction | 48–55 | ≥98 | Low | Regioselectivity |
| Iron-Catalyzed Synthesis | 45–50 | ≥90 | High | Solvent economy |
Critical Observations :
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The acyl chloride method balances yield and scalability but requires rigorous moisture control.
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Iron catalysis, though lower-yielding, enables gram-scale synthesis without chromatographic purification .
Troubleshooting and Yield Optimization
Common Issues :
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Low Conversion : Caused by insufficient activation of the carboxylic acid. Remedy: Use N,N’-dicyclohexylcarbodiimide (DCC) with N-hydroxysuccinimide (HOSu) for in-situ activation.
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Byproduct Formation : Due to phthalimide hydrolysis. Mitigation: Conduct reactions under anhydrous conditions with molecular sieves.
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Poor Solubility : Address by switching to dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) as co-solvents.
Case Study :
Replacing THF with DMF in the Mitsunobu reaction increased yields from 48% to 58% by enhancing quinolin-8-ol dissolution .
Chemical Reactions Analysis
8-Quinolyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the quinoline or isoindoline moiety is substituted with other functional groups.
Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding acid and alcohol
Scientific Research Applications
8-Quinolyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 8-quinolyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Key Features and Differences
a) Quinolin-8-yl Oxadiazole Sulfanyl Acetate Derivatives
A closely related series of compounds, such as Quinolin-8-yl {[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate, replaces the phthalimide group with a 1,3,4-oxadiazole ring substituted with aryl groups (e.g., 2-bromophenyl) . Key structural differences include:
- Synthetic Route: These derivatives are synthesized via multi-step reactions, including esterification of quinolin-8-ol with sulfanyl-linked oxadiazole intermediates .
b) Methyl 2-(1,3-dioxoisoindol-2-yl)acetate
This compound (CAS: 23244-58-8) shares the phthalimide-acetate backbone but substitutes the quinolin-8-yl group with a methyl ester . Differences include:
- Applications: While the methyl ester is primarily a synthetic intermediate, the quinolin-8-yl variant may have enhanced bioactivity due to the quinoline ring’s pharmacological profile .
Comparative Data Table
Biological Activity
Quinolin-8-yl 2-(1,3-dioxoisoindol-2-yl)acetate is a compound that falls within the broader category of quinoline derivatives, which are known for their diverse biological activities. This article aims to explore the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Overview
The compound consists of a quinoline moiety linked to a 1,3-dioxoisoindole structure through an acetate group. This unique structure is believed to contribute to its biological properties.
Antimicrobial Properties
Quinoline derivatives, including this compound, have been extensively studied for their antimicrobial activities. Research indicates that compounds containing the 8-hydroxyquinoline nucleus exhibit significant antimicrobial effects against various pathogens. For instance, studies have shown that modifications in the substituents on the quinoline ring can enhance the antimicrobial potency against bacteria and fungi .
Anticancer Activity
The anticancer potential of quinoline derivatives is well-documented. This compound has shown promise in inhibiting cancer cell proliferation in vitro. The mechanism of action may involve the induction of apoptosis and inhibition of cell cycle progression in various cancer cell lines. Specific studies have reported that derivatives with increased lipophilicity and electron-withdrawing groups on the aromatic ring enhance their cytotoxic effects against cancer cells .
Antiviral Effects
Recent investigations into the antiviral properties of quinoline derivatives suggest that they may inhibit viral replication. For example, certain derivatives have demonstrated efficacy against influenza viruses by interfering with viral entry or replication processes. The biological activity appears to correlate with structural modifications that enhance lipophilicity and electron-withdrawing characteristics .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds like this can act as inhibitors of specific enzymes involved in disease pathways, such as proteases or kinases.
- Interaction with DNA : Some quinoline derivatives exhibit the ability to intercalate with DNA, disrupting replication and transcription processes.
- Modulation of Signaling Pathways : The compound may influence various signaling pathways involved in cell growth and survival, contributing to its anticancer effects.
Case Studies
Q & A
Basic Questions
Q. What are the established laboratory-scale synthesis routes for Quinolin-8-yl 2-(1,3-dioxoisoindol-2-yl)acetate?
- Methodological Answer : Synthesis typically involves coupling quinoline derivatives with phthalimide-containing acetates. For example, analogous procedures (e.g., ethyl bromoacetate reacting with 2-methylquinolin-8-ol under basic conditions) can be adapted. Reaction optimization may require adjusting stoichiometry, temperature (e.g., reflux in toluene), and catalysts like K₂CO₃. Post-synthetic purification often employs recrystallization or column chromatography .
Q. Which crystallographic software is recommended for structural determination of this compound?
- Methodological Answer : The SHELX suite (e.g., SHELXL for refinement, SHELXS/SHELXD for structure solution) is widely used for small-molecule crystallography. Key steps include data collection (e.g., CuKα radiation), space group determination (e.g., monoclinic P21/n), and refinement of parameters like thermal displacement. SHELXL handles hydrogen bonding and π-stacking interactions, critical for interpreting crystal packing .
Q. How is spectroscopic characterization performed for this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies protons and carbons adjacent to the phthalimide and quinoline moieties. Signal splitting in the quinoline region (δ 8.5–9.0 ppm) may indicate tautomerism.
- UV-Vis : Absorbance bands in the 250–350 nm range correlate with π→π* transitions in the aromatic systems.
- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .
Advanced Questions
Q. How can tautomerism and isomerization mechanisms in this compound be investigated?
- Methodological Answer : Combine experimental (NMR, ultrafast spectroscopy) and computational (DFT, MD simulations) approaches. For example, variable-temperature NMR detects equilibrium shifts between tautomers, while time-resolved UV-Vis monitors isomerization kinetics. Theoretical calculations (e.g., transition state analysis) can differentiate mechanisms like proton transfer vs. rotational isomerization .
Q. What challenges arise in crystallizing this compound, and how are they addressed?
- Methodological Answer : The compound’s planar phthalimide and quinoline groups promote π-stacking, leading to twinning or disordered crystals. Mitigation strategies include:
- Solvent screening (e.g., propanol/water mixtures).
- Slow evaporation at controlled temperatures (e.g., 293 K).
- Using SHELXL’s TWIN/BASF commands to refine twinned data .
Q. What computational methods are suitable for modeling its reaction pathways?
- Methodological Answer : Density Functional Theory (DFT) calculates energy profiles for proposed mechanisms (e.g., proton transfer in tautomerism). Molecular dynamics (MD) simulations assess solvent effects on stability. Software like Gaussian or ORCA is used, with basis sets (e.g., B3LYP/6-31G*) optimized for organic systems .
Q. How can this compound be functionalized for applications in fluorescent sensing?
- Methodological Answer : Introduce electron-donating/withdrawing groups (e.g., –NO₂, –OCH₃) to the quinoline core to modulate fluorescence. Coupling with coumarin derivatives via Ugi reactions creates conjugated systems with “on-off” Pb²⁺ sensing capabilities. Validate selectivity via competitive ion assays (e.g., Zn²⁺, Cu²⁺) in CH₃CN/HEPES buffers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
